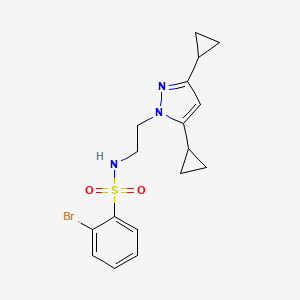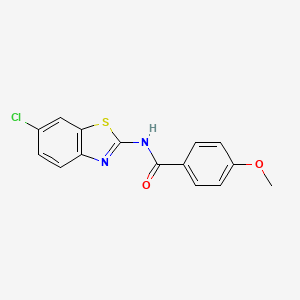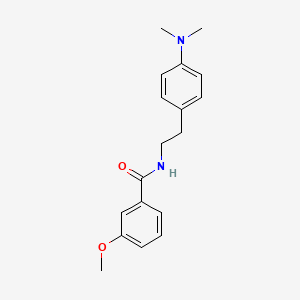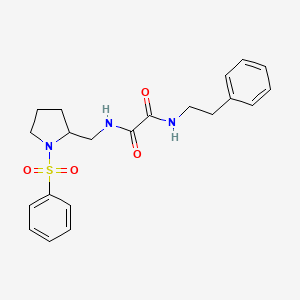
2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” is a chemical compound with the molecular formula C17H20BrN3O2S and a molecular weight of 410.33. It is a derivative of pyrazole, a heterocyclic compound with a nitrogen-based hetero-aromatic ring structure .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as the compound , often involves the use of nitrogen-based hetero-aromatic ring structures . Various methods have been reported, including condensations of ketones, aldehydes, and hydrazine monohydrochloride, which form pyrazoline intermediates . These intermediates can then be oxidized to form pyrazoles .Chemical Reactions Analysis
Pyrazole derivatives, including this compound, have been found to exhibit various biological and pharmacological activities . These activities are often linked to their chemical reactions with other compounds in biological systems .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available data. The molecular weight is known to be 410.33.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide belongs to a broader class of chemical compounds known for their versatile applications in medicinal chemistry and biological research. While the specific compound does not directly appear in the literature search, related benzenesulfonamide derivatives have been extensively studied for various biological activities. These studies offer insights into the potential applications of the compound due to the structural similarities and the biological activities of the sulfonamide group.
Anti-inflammatory and Antimicrobial Agents : Benzenesulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. For example, certain pyrazolyl benzenesulfonamide derivatives exhibit significant anti-inflammatory activity, surpassing that of indomethacin in bioassays, and selective inhibitory activity towards the COX-2 enzyme. These compounds also demonstrate superior gastrointestinal safety profiles and antimicrobial activities against bacteria such as Escherichia coli and Staphylococcus aureus, though with varied efficacy against fungal species like Candida albicans Bekhit et al., 2008.
Photodynamic Therapy for Cancer Treatment : The incorporation of benzenesulfonamide derivatives into zinc phthalocyanine compounds has shown promise for photodynamic therapy (PDT), a treatment modality for cancer. These compounds, characterized by high singlet oxygen quantum yields, are essential for the effectiveness of PDT through type II photophysical reactions. Their good fluorescence properties and photodegradation quantum yields enhance their potential as type II photosensitizers Pişkin, Canpolat, & Öztürk, 2020.
Antidiabetic and Anticancer Agents : Another research focus is the synthesis of celecoxib derivatives, including those with benzenesulfonamide groups, for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives have been shown to exhibit significant biological activities, with some compounds displaying promising antidiabetic and anticancer potentials, thus indicating the scope of benzenesulfonamide derivatives in developing therapeutic agents Küçükgüzel et al., 2013.
Orientations Futures
The future directions for research on “2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” and similar compounds could include further exploration of their biological and pharmacological activities . This could involve more detailed studies of their mechanisms of action, as well as the development of new synthesis methods .
Propriétés
IUPAC Name |
2-bromo-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2S/c18-14-3-1-2-4-17(14)24(22,23)19-9-10-21-16(13-7-8-13)11-15(20-21)12-5-6-12/h1-4,11-13,19H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCAGUDVMKHFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CC=C3Br)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2823836.png)

![(3S,4R)-4-{[(2,4-difluorophenyl)methyl]amino}oxolan-3-ol](/img/structure/B2823838.png)


![N-(2-fluorophenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2823843.png)

![[4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]methanamine](/img/structure/B2823849.png)


![2-[(4-Chlorophenyl)sulfanyl]-1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2823853.png)


